molecular formula C20H23ClN4O B2812731 4-(1H-indol-4-yl)-N-(3-methylphenyl)tetrahydropyrazine-1(2H)-carboxamide hydrochloride CAS No. 256458-83-0

4-(1H-indol-4-yl)-N-(3-methylphenyl)tetrahydropyrazine-1(2H)-carboxamide hydrochloride

Cat. No.: B2812731
CAS No.: 256458-83-0
M. Wt: 370.88
InChI Key: WUTDCPDDXZCCBO-UHFFFAOYSA-N
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Description

4-(1H-indol-4-yl)-N-(3-methylphenyl)tetrahydropyrazine-1(2H)-carboxamide hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-4-yl)-N-(3-methylphenyl)tetrahydropyrazine-1(2H)-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include indole, piperazine, and various carboxylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-4-yl)-N-(3-methylphenyl)tetrahydropyrazine-1(2H)-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-indol-4-yl)-N-(3-methylphenyl)tetrahydropyrazine-1(2H)-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide derivatives: Compounds with similar piperazine and carboxamide structures.

    Indole derivatives: Compounds containing the indole moiety.

    Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.

Uniqueness

4-(1H-indol-4-yl)-N-(3-methylphenyl)tetrahydropyrazine-1(2H)-carboxamide hydrochloride is unique due to its specific combination of piperazine, indole, and phenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(1H-indol-4-yl)-N-(3-methylphenyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.ClH/c1-15-4-2-5-16(14-15)22-20(25)24-12-10-23(11-13-24)19-7-3-6-18-17(19)8-9-21-18;/h2-9,14,21H,10-13H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTDCPDDXZCCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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